molecular formula C6H10N2O B1254241 3,8-Diazabiciclo[3.2.1]octan-2-ona CAS No. 22315-17-9

3,8-Diazabiciclo[3.2.1]octan-2-ona

Número de catálogo: B1254241
Número CAS: 22315-17-9
Peso molecular: 126.16 g/mol
Clave InChI: GTHHTBKYROANEX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,8-Diazabicyclo[3.2.1]octan-2-one is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research.

Aplicaciones Científicas De Investigación

Synthesis of 3,8-Diazabicyclo[3.2.1]octan-2-one

The synthesis of 3,8-diazabicyclo[3.2.1]octan-2-one typically involves several chemical transformations that yield the desired bicyclic structure with high efficiency and selectivity. A notable method includes the transannular enolate alkylation of piperazinone derivatives, which allows for the introduction of various substituents at the Cα position, enhancing the compound's pharmacological properties .

Table 1: Synthetic Routes for 3,8-Diazabicyclo[3.2.1]octan-2-one

MethodologyKey Features
Transannular Enolate AlkylationFlexible route with substitution at Cα position
Dieckmann CyclizationHigh yield and stereoselectivity
Beckmann RearrangementUseful for generating nitrogen-containing scaffolds

The biological applications of 3,8-diazabicyclo[3.2.1]octan-2-one derivatives are significant in drug discovery due to their structural similarity to bioactive alkaloids like nicotine and morphine. These compounds exhibit various pharmacological activities, including:

  • Inhibition of Enzymes : The compound has been utilized to create conformationally constrained inhibitors for enzymes such as farnesyltransferase, which is crucial in cancer biology .
  • Anticancer Properties : Recent studies have reported that derivatives of this compound show cytotoxic activity against several tumor cell lines, including glioblastoma and hepatocellular carcinoma .
  • Neuropharmacological Effects : The bicyclic structure contributes to its potential use in treating neurological disorders by modulating neurotransmitter systems.

Table 2: Biological Activities of 3,8-Diazabicyclo[3.2.1]octan-2-one Derivatives

Activity TypeTarget/EffectReference
Enzyme InhibitionFarnesyltransferase
CytotoxicityGlioblastoma, Hepatocellular Carcinoma
NeuropharmacologyModulation of neurotransmitter systems

Case Study 1: Farnesyltransferase Inhibition

A study demonstrated that a conformationally constrained derivative of 3,8-diazabicyclo[3.2.1]octan-2-one effectively inhibited farnesyltransferase with a significant binding affinity, aiding in understanding enzyme-bound conformations . This research highlights the compound's utility in cancer therapeutics.

Case Study 2: Antitumor Activity

Another investigation focused on the anticancer properties of specific derivatives against glioblastoma cell lines. The results indicated a promising cytotoxic effect with IC50 values in the low micromolar range, suggesting potential for further development into therapeutic agents .

Case Study 3: Pharmacokinetic Profiling

A pharmacokinetic study evaluated the bioavailability and clearance rates of a novel derivative in vivo using Balb/C mice models. The findings revealed that while one derivative had high solubility and potency, another exhibited lower bioavailability due to poor solubility characteristics . This emphasizes the importance of optimizing physicochemical properties for effective drug development.

Análisis Bioquímico

Biochemical Properties

3,8-Diazabicyclo[3.2.1]octan-2-one plays a crucial role in biochemical reactions, particularly as an inhibitor of farnesyltransferase . Farnesyltransferase is an enzyme involved in the post-translational modification of proteins, specifically the addition of a farnesyl group to a cysteine residue. This modification is essential for the proper localization and function of certain proteins, including those involved in cell signaling pathways. By inhibiting farnesyltransferase, 3,8-Diazabicyclo[3.2.1]octan-2-one can disrupt these pathways and potentially inhibit the growth of cancer cells .

Cellular Effects

3,8-Diazabicyclo[3.2.1]octan-2-one has been shown to affect various types of cells and cellular processes. In particular, it has demonstrated cytotoxic activity against tumor cell lines such as glioblastoma, medulloblastoma, and hepatocellular carcinoma . This compound influences cell function by interfering with cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, its inhibition of farnesyltransferase can lead to the mislocalization of proteins that are critical for cell growth and survival, ultimately resulting in cell death .

Molecular Mechanism

The molecular mechanism of action of 3,8-Diazabicyclo[3.2.1]octan-2-one involves its interaction with specific biomolecules, particularly enzymes. As an inhibitor of farnesyltransferase, this compound binds to the enzyme’s active site, preventing the transfer of the farnesyl group to target proteins . This inhibition disrupts the proper localization and function of these proteins, leading to downstream effects on cell signaling and gene expression. Additionally, 3,8-Diazabicyclo[3.2.1]octan-2-one may interact with other enzymes and proteins, further contributing to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,8-Diazabicyclo[3.2.1]octan-2-one have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3,8-Diazabicyclo[3.2.1]octan-2-one can maintain its inhibitory activity over extended periods, although its potency may decrease due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cell signaling and metabolism, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of 3,8-Diazabicyclo[3.2.1]octan-2-one vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit farnesyltransferase and exert cytotoxic effects on tumor cells without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . These dosage-dependent effects underscore the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing toxicity .

Metabolic Pathways

3,8-Diazabicyclo[3.2.1]octan-2-one is involved in several metabolic pathways, primarily through its interaction with enzymes such as farnesyltransferase . The compound’s inhibition of this enzyme affects the metabolic flux of farnesylated proteins, leading to changes in metabolite levels and cellular metabolism . Additionally, 3,8-Diazabicyclo[3.2.1]octan-2-one may interact with other enzymes and cofactors, further influencing metabolic pathways and contributing to its biochemical effects .

Transport and Distribution

Within cells and tissues, 3,8-Diazabicyclo[3.2.1]octan-2-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function. For example, the binding of 3,8-Diazabicyclo[3.2.1]octan-2-one to transporters may facilitate its uptake into cells, while its interaction with binding proteins can modulate its distribution within cellular compartments .

Subcellular Localization

The subcellular localization of 3,8-Diazabicyclo[3.2.1]octan-2-one is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its inhibition of farnesyltransferase can lead to the mislocalization of farnesylated proteins, affecting their function and contributing to the compound’s cytotoxic effects . Understanding the subcellular localization of 3,8-Diazabicyclo[3.2.1]octan-2-one is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Diazabicyclo[3.2.1]octan-2-one typically involves the transannular enolate alkylation of piperazinone derivatives. This method provides a flexible route to highly constrained bicyclic peptidomimetic synthons with substitution at the Calpha position . Another approach involves the cycloaddition of 3-oxidopyraziniums with acrylate and acrylic acid derivatives, yielding the compound in significant yields .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of robust and efficient catalytic systems is crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 3,8-Diazabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various functionalized derivatives that can be further utilized in medicinal chemistry and other applications .

Comparación Con Compuestos Similares

Uniqueness: 3,8-Diazabicyclo[3.2.1]octan-2-one is unique due to its specific bicyclic structure and the ability to act as a scaffold for various biologically active molecules. Its conformational rigidity and potential for functionalization make it a valuable compound in medicinal chemistry and other fields .

Actividad Biológica

3,8-Diazabicyclo[3.2.1]octan-2-one, a bicyclic compound, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

3,8-Diazabicyclo[3.2.1]octan-2-one features a rigid bicyclic structure that contributes to its biological activity. The compound can exist in various forms, including derivatives that enhance its pharmacological properties. Its unique structural characteristics allow it to mimic peptide conformations, making it a valuable scaffold in drug design.

The primary biological activities of 3,8-diazabicyclo[3.2.1]octan-2-one are attributed to its interactions with specific enzymes and cellular pathways:

  • Inhibition of Farnesyltransferase : This enzyme is crucial for post-translational modifications of proteins involved in cell signaling and growth. The compound binds to the active site of farnesyltransferase, preventing the transfer of farnesyl groups to target proteins, which is essential for their function. This inhibition has been linked to cytotoxic effects against various tumor cell lines, including glioblastoma and hepatocellular carcinoma .
  • Interaction with PARP-1 : 3,8-Diazabicyclo[3.2.1]octan-2-one has been shown to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms. By inhibiting PARP-1, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby reducing tumor growth and proliferation.

Biological Activity Summary

Activity Details
Farnesyltransferase Inhibition Cytotoxic effects on glioblastoma and hepatocellular carcinoma cell lines through enzyme inhibition .
PARP-1 Inhibition Induces apoptosis and cell cycle arrest in cancer cells; impacts DNA repair mechanisms.
Analgesic Properties Certain derivatives exhibit central analgesic activity comparable to natural analgesics like epibatidine .

1. Synthesis and Biological Evaluation

A study demonstrated the synthesis of various 3,8-diazabicyclo[3.2.1]octane derivatives with substitutions at different positions. These compounds were evaluated for their analgesic properties using the hot plate assay, revealing significant analgesic effects similar to epibatidine derivatives .

2. Structural Analogs as Anticancer Agents

Research on conformationally constrained farnesyltransferase inhibitors derived from 3,8-diazabicyclo[3.2.1]octan-2-one showed promising results in inhibiting tumor growth in vitro. The study highlighted the importance of structural rigidity in enhancing biological activity against cancer cells .

Propiedades

IUPAC Name

3,8-diazabicyclo[3.2.1]octan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-5-2-1-4(8-5)3-7-6/h4-5,8H,1-3H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHHTBKYROANEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester (108 mg, 0.48 mmol) in DCM (0.5 mL) at 0° C. was added dropwise, TFA (0.5 ml) and the reaction mixture stirred for 30 min. The reaction was warmed to RT and stirred for 1 h before being concentrated in vacuo and triturated with diethyl ether. The resultant residue was subjected to flash chromatography (Isolute NH2, 50% methanol in DCM) to give 3,8-Diaza-bicyclo[3.2.1]octan-2-one as a white solid (69 mg, quantitative). LCMS): RT=0.32 min, [M+H]+=127. 1H NMR 400 MHz (DMSO-d6) δ: 7.02 (1H, br, s), 3.53 (1H, m), 3.24 (1H, dd, J=11.00, 4.14 Hz), 2.80-2.79 (1H, m), 2.77 (1H, m), 1.78 (3H, m), 1.57-1.56 (1H, m).
Quantity
108 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,8-Diazabicyclo[3.2.1]octan-2-one
Reactant of Route 2
3,8-Diazabicyclo[3.2.1]octan-2-one
Reactant of Route 3
Reactant of Route 3
3,8-Diazabicyclo[3.2.1]octan-2-one
Reactant of Route 4
3,8-Diazabicyclo[3.2.1]octan-2-one
Reactant of Route 5
3,8-Diazabicyclo[3.2.1]octan-2-one
Reactant of Route 6
3,8-Diazabicyclo[3.2.1]octan-2-one
Customer
Q & A

Q1: Why is the 3,8-Diazabicyclo[3.2.1]octan-2-one framework useful in designing peptide mimetics?

A1: The 3,8-Diazabicyclo[3.2.1]octan-2-one framework offers a rigid structure that can mimic the conformational restrictions found in natural peptides. This rigidity is advantageous in drug design as it can lead to increased potency and selectivity towards target proteins. [] For example, researchers successfully synthesized a conformationally restricted farnesyltransferase inhibitor using this framework. [] This constraint helped elucidate the enzyme-bound conformation, providing valuable insights for drug development.

Q2: How can the 3,8-Diazabicyclo[3.2.1]octan-2-one framework be synthesized?

A2: One established method involves the transannular enolate alkylation of piperazinone derivatives. [] This approach allows for the introduction of various substituents at the Cα position, offering flexibility in designing specific peptide mimetics. Additionally, researchers have reported a unique reaction involving 1,3-dipolar cycloaddition of methyl acrylate to hindered 3-oxidopyraziniums. [] This reaction, although yielding a rearranged product in the case of a hindered pyrazinium, highlights the potential for diverse synthetic pathways to access this bicyclic framework.

Q3: Can the 3,8-Diazabicyclo[3.2.1]octan-2-one framework undergo further chemical modifications?

A3: Yes, research demonstrates that the 6-thia analog of this framework, specifically N3,N8-diacyl 6-thia-3,8-diazabicyclo[3.2.1]octan-2-one, undergoes ring expansion and nucleophilic substitution reactions when treated with reagents like PC15 or SO2Cl2. [] This reactivity allows for the introduction of various substituents (chloro, hydroxy, methoxy) at the 6-position of the expanded 7-thia-2,5-diazabicyclo[2.2.2]octan-3-one ring system. [] This highlights the potential for further modifications and derivatizations of the core structure to fine-tune its properties for specific applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.